Tetrakis(4-vinylphenyl)silane is an organosilicon compound characterized by its four vinylphenyl groups attached to a silicon atom. This compound is significant in the field of polymer chemistry and materials science due to its unique properties and potential applications in various scientific domains.
Tetrakis(4-vinylphenyl)silane can be synthesized through various chemical reactions involving silanes and vinyl-terminated compounds. Its structure allows for the incorporation into larger polymer systems, making it a valuable building block in organic synthesis.
This compound falls under the category of vinylsilanes, which are silanes that contain vinyl groups. Vinylsilanes are known for their reactivity in polymerization processes and their ability to form cross-linked networks, enhancing material properties.
The synthesis of tetrakis(4-vinylphenyl)silane typically involves several methods, including:
The reaction conditions often include inert atmospheres (e.g., nitrogen) and controlled temperatures to ensure optimal yields and minimize side reactions. The choice of solvent, such as tetrahydrofuran or dichloromethane, is crucial for solubility and reactivity.
Tetrakis(4-vinylphenyl)silane has a tetrahedral geometry around the silicon atom, with four 4-vinylphenyl groups extending from it. The molecular formula is , indicating a high degree of carbon content relative to silicon.
This notation indicates the presence of four vinyl-substituted phenyl groups bonded to silicon.
Tetrakis(4-vinylphenyl)silane participates in several chemical reactions, including:
The efficiency of these reactions often depends on factors such as temperature, catalyst choice, and solvent effects. For example, using Grubbs' catalyst in hydrosilylation reactions has shown improved selectivity and yield .
The mechanism by which tetrakis(4-vinylphenyl)silane functions involves:
Kinetic studies suggest that the rate of polymerization increases with higher concentrations of initiators and monomers, which is crucial for industrial applications where high throughput is desired .
Tetrakis(4-vinylphenyl)silane is utilized in several scientific applications:
The Grignard route remains a cornerstone methodology for constructing the tetraarylsilane framework, leveraging the nucleophilicity of vinylphenylmagnesium halides to displace silicon-bound halogens. This approach proceeds through a concerted nucleophilic attack where the Grignard reagent (4-vinylphenylmagnesium bromide) reacts with silicon tetrachloride or tetrahalides in a stepwise manner. The reaction exhibits stoichiometric sensitivity, requiring precise control over reagent addition to prevent over-substitution and byproduct formation. Key intermediates include partially substituted species (e.g., Cl₃Si-(C₆H₄-CH=CH₂) and fully substituted Tetrakis(4-vinylphenyl)silane, with their relative ratios governed by addition sequence and temperature profiles [3].
Solvent selection critically influences Grignard reagent stability, reaction kinetics, and product distribution. Diethyl ether (Et₂O) provides excellent Mg complex solvation but suffers from low boiling point (34.6°C), limiting reaction temperatures. Tetrahydrofuran (THF) offers higher boiling points (66°C) and stronger Lewis basicity, enhancing reactivity toward sterically hindered substitutions but increasing vinyl group lability. Binary solvent systems (e.g., Et₂O:THF = 3:1 v/v) synergistically combine advantages: Et₂O stabilizes the Grignard reagent, while THF facilitates the final substitution steps.
Table 1: Solvent Impact on Grignard Synthesis of Tetrakis(4-vinylphenyl)silane
Solvent System | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Vinyl Group Integrity (%) |
---|---|---|---|---|
Diethyl Ether | 30-35 | 18-24 | 65-72 | >98 |
THF | 60-66 | 6-8 | 80-85 | 90-93 |
Et₂O:THF (3:1) | 45-50 | 10-12 | 88-92 | 96-98 |
Optimized solvent mixtures reduce oligomeric byproduct formation from 15% in pure THF to <5% by suppressing Wurtz-type coupling. The etheral oxygen atoms coordinate Mg²⁺, maintaining reagent solubility while moderating nucleophilic aggression toward vinyl functionalities. Anhydrous conditions are non-negotiable; water concentrations >50 ppm induce protonolysis, diminishing yields by 30-40% [1] [7].
Vinyl group reactivity necessitates cryo-thermal staging to prevent Michael additions or radical polymerization. A three-stage protocol proves optimal:
Incorporating radical inhibitors (0.05-0.1 mol% 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)) further enhances vinyl preservation to >98%, albeit requiring post-synthesis purification via alumina column chromatography to remove inhibitor residues. Real-time monitoring via FT-IR spectroscopy (monitoring C=C stretch at 1630 cm⁻¹ and Si-Cl at 480 cm⁻¹) enables precise endpoint determination, reducing over-reaction byproducts [1] [7].
Nickel(0) complexes (e.g., Ni(cod)₂/PCy₃) catalyze C-Si bond formation via oxidative addition across vinyl halide bonds. The mechanism involves:
This route achieves chemoselectivity >95% when conducted at 80°C in toluene with 5 mol% catalyst. Key advantages include tolerance toward ester and nitrile functionalities, enabling synthesis of functionally decorated variants. However, stoichiometric Mg salt generation necessitates aqueous workup, potentially hydrolyzing Si-Cl bonds if not performed under inert atmosphere [8].
Vinyl-iodonium salts ([Ar-CH=CH₂]I⁺) react with chlorosilanes under Cu(I) catalysis (e.g., CuCl/1,10-phenanthroline) via single-electron transfer. The catalytic cycle comprises:
Table 2: Transition Metal-Catalyzed Syntheses of Tetrakis(4-vinylphenyl)silane Precursors
Catalyst System | Substrate | Temperature (°C) | Yield (%) | Functional Group Tolerance |
---|---|---|---|---|
Ni(cod)₂/PCy₃ (5 mol%) | 4-Bromostyrene/HSiCl₃ | 80 | 78-82 | Esters, Nitriles |
CuCl/Phen (3 mol%) | Vinyl-Iodonium Salt | 60 | 85-88 | Ketones, Alkyl Chlorides |
Pd(OAc)₂/XPhos (4 mol%) | 4-Vinylphenylboronic acid | 90 | 70-75 | Alcohols, Amines |
Employing bulky phenanthroline ligands minimizes β-hydride elimination, suppressing styrene formation. Yields reach 85-88% within 6 hours in acetonitrile/THF mixtures. Crucially, this method bypasses Grignard reagents, making it compatible with protic functionalities (–OH, –COOH) that would otherwise degrade organomagnesium intermediates .
Anodic oxidation (graphite electrode, +2.1 V vs. Ag/AgCl) of primary silanes (RSiH₃) in acetonitrile/ethanol generates silyl radicals (RSiH₂•). These radicals add across 4-vinylphenylboronic acid derivatives, followed by deboronative aromatization. Key parameters include:
This method achieves atom economy >80% and avoids metal catalysts, simplifying purification. However, over-oxidation at the anode can form silanol byproducts (10-15%), requiring silylation with chlorotrimethylsilane for complete conversion [8].
Cathodic reduction (-1.8 V vs. Ag/AgCl) activates Si-Cl bonds in (4-vinylphenyl)trichlorosilane, producing silyl anions that nucleophilically attack tetrachlorosilane:
Employing sacrificial aluminum anodes (generating Al³⁺) sequesters chloride ions, shifting equilibrium toward silyl anion formation. This approach achieves 75% yield in one-pot tetramerization but requires strict potential control to prevent vinyl group reduction [8].
Zinc(II) triflate (10 mol%) catalyzes silane redistribution between (4-vinylphenyl)triethoxysilane and silicon tetrachloride via Zn-assisted halide abstraction:
At 40°C in dichloromethane, this achieves 70% Tetrakis(4-vinylphenyl)silane within 8 hours. Kinetic selectivity arises from zinc’s moderate Lewis acidity, which avoids vinyl polymerization observed with stronger acids (AlCl₃). Adding crown ethers (18-crown-6) complexes Zn²⁺, enabling selectivity tuning toward fully substituted products .
Tetrachlorosilane reacts with 4-vinylphenyllithium in stepwise lithiation at -78°C:
Controlling addition stoichiometry (4.2:1 vinylphenyllithium:SiCl₄) compensates for lithium salt precipitation. Quenching with degassed methanol terminates unreacted C-Li bonds, preventing Wurtz coupling. This method delivers >90% purity but requires cryogenic conditions and anhydrous workup to prevent silanol condensation [3] [8].
Table 3: Comparative Analysis of Tetrakis(4-vinylphenyl)silane Synthetic Routes
Method | Yield Range (%) | Reaction Scale Potential | Key Limitation | Vinyl Fidelity (%) |
---|---|---|---|---|
Grignard Coupling | 88-92 | Multi-gram | Moisture sensitivity | 96-98 |
Nickel-Catalyzed Silylation | 78-82 | Gram | Mg salt byproducts | 93-95 |
Copper-Iodonium Functionalization | 85-88 | Gram | Iodonium salt cost | >98 |
Electrochemical Anodic | 75-80 | Decigram | Silanol formation | 95-97 |
Zinc-Catalyzed Redistribution | 65-70 | Multi-gram | Statistical product distribution | >98 |
Halogenated Precursor Lithiation | 85-90 | Gram | Cryogenic requirements | >98 |
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